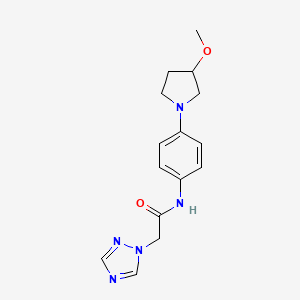![molecular formula C22H11F4N3 B2375225 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-33-4](/img/structure/B2375225.png)
1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a chemical compound with the linear formula C16H11F3N2O . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance . The compound’s structure is stabilized by C–H⋯O and C–H⋯F interactions and the π⋯π contact .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, and single crystal X-ray diffraction (XRD) .Scientific Research Applications
Photophysical and Electrochemical Properties
Research on fluorine-substituted pyrazoloquinoline derivatives, including compounds similar to 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, has demonstrated significant insights into their photophysical and electrochemical properties. Studies indicate that introducing fluorine atoms into the pyrazoloquinoline molecule alters its fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. The basicity of these molecules can be adjusted by the electron-withdrawing effect of fluorine, enhancing their resistance to proton donors and preserving high fluorescence yield under conditions that would quench emission in unsubstituted counterparts (Szlachcic & Uchacz, 2018).
Fluorescent Molecular Sensors
The versatility of 1,3-diphenylpyrazolo[3,4-b]quinoline chromophore as a building block for creating brightly fluorescent molecular sensors is notable. These sensors, developed through facile synthetic procedures, are capable of strong analyte-induced fluorescence enhancement, making them suitable for metal ion recognition. This demonstrates the potential of such compounds in designing advanced materials for sensing applications (Rurack et al., 2002).
Optical Absorption and Quantum-Chemical Simulations
Investigations into the optical properties of novel fluoro derivatives of pyrazoloquinoline have shown that despite the fluorine atom's position on different phenyl rings, their absorption spectra do not significantly differ. This indicates the potential for manipulating fluorescence properties by changing solvents, offering insights into the design of materials with tailored optical characteristics for various applications (Brik et al., 2010).
Reversible Quenching of Fluorescence by Protonation
Pyrazoloquinoline derivatives have been identified as highly efficient organic fluorescent materials, with applications extending to light-emitting devices. Their fluorescence can be quenched efficiently by protic acid but is reversible, providing valuable insights into dynamic and static quenching mechanisms and potential applications in developing light-emitting materials with tunable properties (Mu et al., 2010).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F4N3/c23-13-3-1-12(2-4-13)21-17-11-27-19-7-5-14(24)9-16(19)22(17)29(28-21)20-8-6-15(25)10-18(20)26/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXUHBGDBIZBBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2375142.png)
acetic acid](/img/structure/B2375143.png)
![(E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375146.png)
![N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2375149.png)



![8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375153.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2375162.png)
![7-(2-chlorobenzyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2375163.png)

